Taurocyaminphosphate
Description
Taurocyaminphosphate (Chemical name: 2-{[imino(phosphonoamino)methyl]amino}ethanesulfonic acid; CHEBI:16621, C03149) is a phosphagen compound, a class of molecules critical for cellular energy homeostasis . Phosphagens serve as rapid ATP buffers in tissues with high or fluctuating energy demands, such as muscle and nerve cells. This compound is characterized by a taurine-derived backbone conjugated to a phosphoamidine group, distinguishing it from other phosphagens like creatine phosphate or phosphoarginine.
Properties
CAS No. |
4189-99-5 |
|---|---|
Molecular Formula |
C3H10N3O6PS |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-[[amino-(phosphonoamino)methylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9) |
InChI Key |
JOYGYOHHMWVUFM-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O |
Other CAS No. |
4189-99-5 |
Synonyms |
phosphotaurocyamine taurocyaminphosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taurocyaminphosphate typically involves the reaction of taurocyamine with phosphoric acid or its derivatives. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the phosphoramidate bond. The process can be summarized as follows:
Reactants: Taurocyamine and phosphoric acid.
Conditions: Controlled temperature and pH.
Product: This compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process ensures high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Taurocyaminphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce phosphoric acid derivatives, while reduction may yield simpler phosphoramidate compounds .
Scientific Research Applications
Taurocyaminphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, particularly in energy metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on cellular processes and disease mechanisms.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Taurocyaminphosphate involves its interaction with specific molecular targets and pathways. It is known to participate in energy metabolism by acting as a substrate for certain enzymes. The compound’s effects are mediated through its ability to donate or accept phosphate groups, influencing various biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphagen Compounds
Structural and Functional Comparisons
The table below highlights key differences between taurocyaminphosphate and analogous phosphagens:
*Calculated based on the structure provided in .
Key Structural Differences:
- Backbone Variability: this compound incorporates taurine (2-aminoethanesulfonic acid), whereas creatine phosphate uses glycine derivatives, and phosphoarginine relies on arginine.
- Phosphoryl Group Placement : Unlike creatine phosphate’s N-phosphorylated structure, this compound features a phosphoamidine group (N-P bond), which may influence its interaction with kinase enzymes .
Metabolic and Kinetic Properties
- Enzyme Specificity : this compound is synthesized and hydrolyzed by taurocyamine kinase and taurocyamine phosphagen kinase, respectively. These enzymes exhibit substrate specificity distinct from creatine kinase (Km values differ by ~30% in vitro) .
- Energy Transfer Efficiency : Preliminary studies suggest this compound’s ΔG of hydrolysis (~-10.3 kcal/mol) is comparable to phosphoarginine (-10.5 kcal/mol) but lower than creatine phosphate (-11.7 kcal/mol), impacting its ATP-buffering efficacy .
Ecological and Evolutionary Context
This compound is predominantly found in marine annelids and bivalves, where osmotic stability is critical. In contrast, phosphoarginine dominates in terrestrial arthropods, and creatine phosphate is nearly universal in vertebrates. This distribution suggests evolutionary adaptation to environmental stressors, such as salinity and metabolic rate .
Research Findings and Implications
- Marine Adaptations : this compound’s sulfonic acid group may mitigate ionic imbalances in marine species, a trait absent in freshwater phosphagens like lombricine .
- Biomedical Potential: Structural analogs of this compound are under investigation for treating metabolic disorders due to their high-energy phosphate transfer capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
